molecular formula C14H18N2O3 B7537535 4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one

4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one

Cat. No.: B7537535
M. Wt: 262.30 g/mol
InChI Key: GNRCZDVKNMANKH-UHFFFAOYSA-N
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Description

4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazin-2-one ring substituted with a 2-(2,3-dimethylphenoxy)acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one typically involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with piperazin-2-one under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine or phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3,4-Dimethylphenoxy)acetyl]piperazin-2-one
  • 4-[2-(2,4-Dimethylphenoxy)acetyl]piperazin-2-one
  • 4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one

Uniqueness

4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the piperazin-2-one ring also imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(2,3-dimethylphenoxy)acetyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-4-3-5-12(11(10)2)19-9-14(18)16-7-6-15-13(17)8-16/h3-5H,6-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRCZDVKNMANKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N2CCNC(=O)C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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